molecular formula C17H14ClFN4O2S B2781613 2-(4-chlorophenoxy)-N-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)acetamide CAS No. 391888-08-7

2-(4-chlorophenoxy)-N-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)acetamide

Cat. No.: B2781613
CAS No.: 391888-08-7
M. Wt: 392.83
InChI Key: FOWKBTGOAZGXFT-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This molecule features a 1,2,4-triazolethione core, a scaffold frequently investigated for its diverse biological activities, which is further functionalized with 4-chlorophenoxy and 4-fluorophenyl substituents. These structural motifs are commonly associated with potential enzyme inhibitory properties, making this compound a valuable candidate for in vitro screening against a range of therapeutic targets . Its precise mechanism of action is an area of active investigation, but its design suggests potential as a key intermediate or lead compound in the development of [e.g., kinase inhibitors, antimicrobial agents, or other relevant therapeutic areas]. Researchers can utilize this high-purity compound for hit identification, structure-activity relationship (SAR) studies, and as a building block in synthetic chemistry programs. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations concerning the handling and use of this material.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN4O2S/c18-11-1-7-14(8-2-11)25-10-16(24)20-9-15-21-22-17(26)23(15)13-5-3-12(19)4-6-13/h1-8H,9-10H2,(H,20,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWKBTGOAZGXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NNC2=S)CNC(=O)COC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-chlorophenoxy)-N-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C18H17ClFN4O2SC_{18}H_{17}ClFN_{4}O_{2}S and a molecular weight of approximately 388.87 g/mol. It features a triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymes : The thioxo group in the triazole moiety is believed to play a crucial role in enzyme inhibition, particularly against enzymes involved in cancer proliferation.
  • Cell Cycle Modulation : Studies have indicated that compounds similar to this structure can induce cell cycle arrest in cancer cells, leading to apoptosis.

Anticancer Activity

Research has demonstrated that derivatives of 1,2,4-triazole exhibit notable anticancer properties. For instance:

  • Cytotoxicity : In vitro studies have shown that related triazole compounds can significantly inhibit the growth of various cancer cell lines. For example, one study reported that a triazole derivative exhibited an IC50 value of 4.363 µM against HCT116 colon cancer cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Thiazole and triazole derivatives have been documented to possess antibacterial and antifungal activities.

Case Studies

  • Study on Melanoma Cells : A derivative similar to the compound was tested for its effects on melanoma cells (VMM917). Results indicated a selective cytotoxic effect with a 4.9-fold increase in toxicity compared to normal cells, suggesting its potential as a novel therapeutic agent for melanoma treatment .
  • Enzyme Inhibition Studies : Docking studies have revealed that compounds with similar structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in neurodegenerative diseases .

Data Table: Biological Activities

Activity TypeTarget/Cell LineIC50 Value (µM)Reference
AnticancerHCT116 (Colon Cancer)4.363
CytotoxicityVMM917 (Melanoma)0.204
Enzyme InhibitionAChE10.4
Enzyme InhibitionBChE7.7

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives of triazole have been extensively studied for their effectiveness against various bacterial strains. The incorporation of the thioxo group in this compound may enhance its antimicrobial efficacy through mechanisms such as inhibition of cell wall synthesis or disruption of metabolic pathways.

Case Study: Antimicrobial Testing

A study involving related triazole compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that the target compound could exhibit similar or enhanced effects due to its unique substitutions .

Anticancer Potential

The compound's structure suggests potential anticancer applications. Triazole derivatives have been reported to show selective cytotoxicity against various cancer cell lines. The specific arrangement of functional groups in this compound may allow it to interfere with cancer cell proliferation and induce apoptosis.

Case Study: Cytotoxicity Assays

In vitro studies on related thiazole-triazole hybrids revealed promising anticancer activity against human lung adenocarcinoma cells (A549). These compounds exhibited IC50 values in the micromolar range, indicating their potential as effective anticancer agents .

Anti-inflammatory Properties

Triazole-containing compounds have also been investigated for their anti-inflammatory effects. The ability to modulate inflammatory pathways could position this compound as a candidate for treating inflammatory diseases.

Research Findings

Studies on similar triazole derivatives indicated that they could inhibit pro-inflammatory cytokines, suggesting that the new compound might possess comparable anti-inflammatory properties .

Agricultural Applications

Beyond medicinal uses, compounds like 2-(4-chlorophenoxy)-N-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)acetamide may find applications in agriculture as fungicides or herbicides. The triazole structure is known for its efficacy in controlling fungal pathogens.

Example: Fungicidal Activity

Triazoles are widely used in agriculture to combat fungal infections in crops. The potential fungicidal activity of this compound could be explored through field trials and laboratory assessments against common agricultural pathogens.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical methods, including condensation reactions involving thioamide and acetamide derivatives. Understanding the synthesis pathway is crucial for optimizing yield and purity.

Synthesis Overview

The synthetic route typically involves:

  • Formation of the thiazole ring.
  • Introduction of the triazole moiety.
  • Final acylation step to obtain the desired acetamide structure.

This multi-step synthesis allows for further modifications to enhance biological activity or selectivity.

Comparison with Similar Compounds

Structural Comparison

The compound’s uniqueness lies in its combination of a 4-chlorophenoxy-acetamide side chain and a 4-fluorophenyl-substituted thioxo-triazole. Key structural analogs include:

Compound Name Core Heterocycle Substituents on Heterocycle Acetamide Side Chain Molecular Weight (g/mol)
2-(4-Chlorophenoxy)-N-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)acetamide (Target) 1,2,4-Triazole 4-Fluorophenyl, thioxo (S=O) 4-Chlorophenoxy ~393.84*
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide 1,3,4-Thiadiazole 4-Fluorophenyl, acetyl Acetamide 281.31
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 1,2,4-Triazole Ethyl, thiophen-2-yl, sulfanyl (S–) 4-Fluorophenyl ~417.49*
2-[(4-(3-Methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide 1,2,4-Triazole 3-Methylphenyl, sulfanylmethyl 2-(Trifluoromethyl)phenyl ~552.02*

*Calculated based on molecular formula.

Key Observations :

  • Substituent Effects : The thioxo (S=O) group in the target compound may enhance hydrogen-bonding capacity compared to sulfanyl (S–) or acetyl groups in analogs .
  • Side Chain Diversity: The 4-chlorophenoxy group in the target compound introduces steric bulk and lipophilicity, contrasting with smaller substituents (e.g., 4-fluorophenyl in ).
Physicochemical Properties
  • Crystallography: The target compound’s structural analogs (e.g., ) crystallize in monoclinic systems (space group P21/c), with unit cell parameters influenced by substituents. For instance, the thiadiazole derivative in has a density of 1.402 Mg/m³, while triazole-based compounds (e.g., ) may exhibit higher densities due to sulfur content.
  • Thermal Stability : Melting points for triazole derivatives range from 296–490 K, with thioxo groups likely increasing thermal stability compared to sulfanyl analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology : A multi-step synthesis is typically employed, starting with the formation of the chlorophenoxy intermediate via nucleophilic substitution (4-chlorophenol with chloroacetyl chloride in basic conditions). Subsequent steps involve coupling with a triazole-thione precursor under reflux in ethanol or DMF. Key parameters include temperature control (60–80°C), solvent polarity adjustments to favor thiol-alkylation, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Example Protocol :

StepReagents/ConditionsPurpose
14-Chlorophenol, chloroacetyl chloride, K₂CO₃, DCMChlorophenoxy intermediate synthesis
2Triazole-thione derivative, NaH, DMF, 70°CThioether bond formation
3Ethanol reflux, then chromatographyPurification

Q. How is structural confirmation achieved for this compound?

  • Methodology : Use a combination of ¹H/¹³C NMR (DMSO-d₆, δ 7.2–8.5 ppm for aromatic protons; δ 165–170 ppm for carbonyl groups) and HRMS (ESI+, [M+H]+ calculated for C₁₈H₁₅ClFN₄O₂S: 413.06). For crystallinity assessment, recrystallize from ethanol/water and analyze via X-ray diffraction (if crystals form) or compare experimental/computed IR spectra (C=O stretch ~1680 cm⁻¹, S-H stretch ~2550 cm⁻¹) .

Q. What initial biological assays are suitable for evaluating its activity?

  • Methodology : Prioritize enzyme inhibition assays (e.g., xanthine oxidase or cyclooxygenase-2) due to the triazole-thione moiety’s redox activity. Use in vitro cytotoxicity screening (MTT assay on cancer cell lines like HepG2 or MCF-7) at concentrations 1–100 μM. Include positive controls (e.g., doxorubicin) and validate solubility in DMSO/PBS .

Advanced Research Questions

Q. How can contradictions in biological activity data be resolved?

  • Methodology :

  • Orthogonal Assays : If IC₅₀ values vary across studies, confirm target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Metabolite Interference : Test stability in assay media (HPLC-MS monitoring over 24 hours) to rule out degradation products .
  • Structural Analog Comparison : Synthesize derivatives (e.g., replacing 4-fluorophenyl with 4-nitrophenyl) to isolate pharmacophore contributions .

Q. What computational strategies predict regioselectivity in its reactions?

  • Methodology : Use density functional theory (DFT) (B3LYP/6-31G* level) to model nucleophilic attack sites on the triazole-thione ring. Compare Fukui indices for sulfur vs. nitrogen reactivity. Validate with experimental kinetic studies (e.g., competing reactions with methyl iodide vs. benzyl bromide) .

Q. How can synthetic yields be improved without compromising purity?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (DMF vs. DMSO) for intermediate solubility.
  • Catalyst Optimization : Evaluate phase-transfer catalysts (e.g., TBAB) for thioether bond formation.
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and terminate at maximal conversion .

Q. What techniques resolve ambiguities in NMR assignments for complex protons?

  • Methodology :

  • 2D NMR : Perform COSY to correlate aromatic protons and NOESY to confirm spatial proximity of methylene groups.
  • Isotopic Labeling : Synthesize a deuterated analog at the acetamide methylene group to simplify splitting patterns .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across cell lines?

  • Hypothesis Testing :

  • Membrane Permeability : Measure logP (HPLC) to assess correlation with cytotoxicity.
  • Efflux Pump Activity : Co-administer P-glycoprotein inhibitors (e.g., verapamil) in resistant cell lines (e.g., KB-V1) .

Experimental Design for Structure-Activity Relationships (SAR)

Q. What substituent modifications enhance target selectivity?

  • Design Framework :

ModificationRationaleAssay
Replace 4-fluorophenyl with 3,5-difluorophenylIncreased hydrophobic interactionKinase panel screening
Substitute thioxo with carbonylReduce redox-mediated off-target effectsROS detection assay

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